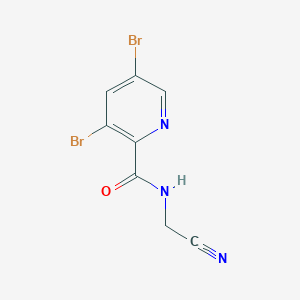
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H5Br2N3O and a molecular weight of 318.956. This compound is part of the pyridine carboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The cyano and carbonyl groups in the compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can be used for substitution reactions.
Condensation Reactions: Common reagents include bidentate reagents that react with the cyano and carbonyl groups to form various heterocyclic compounds.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new chemical entities.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable compound for biochemical research.
Medicine: Due to its potential biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound’s derivatives are used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, leading to the formation of biologically active compounds . These interactions can affect different molecular targets and pathways, contributing to the compound’s diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyanoacetamides: These compounds are structurally similar to 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide and are used as precursors for the synthesis of various heterocyclic compounds.
Substituted Pyridines: Compounds with similar pyridine structures and different substituents can exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the cyano group, which provide it with distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O/c9-5-3-6(10)7(13-4-5)8(14)12-2-1-11/h3-4H,2H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLNJWVZUIRBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














